

Parkeol: A Comprehensive Technical Guide to its Structure and Stereochemistry

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Compound of Interest

Compound Name: **Parkeol**

Cat. No.: **B1252197**

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Abstract

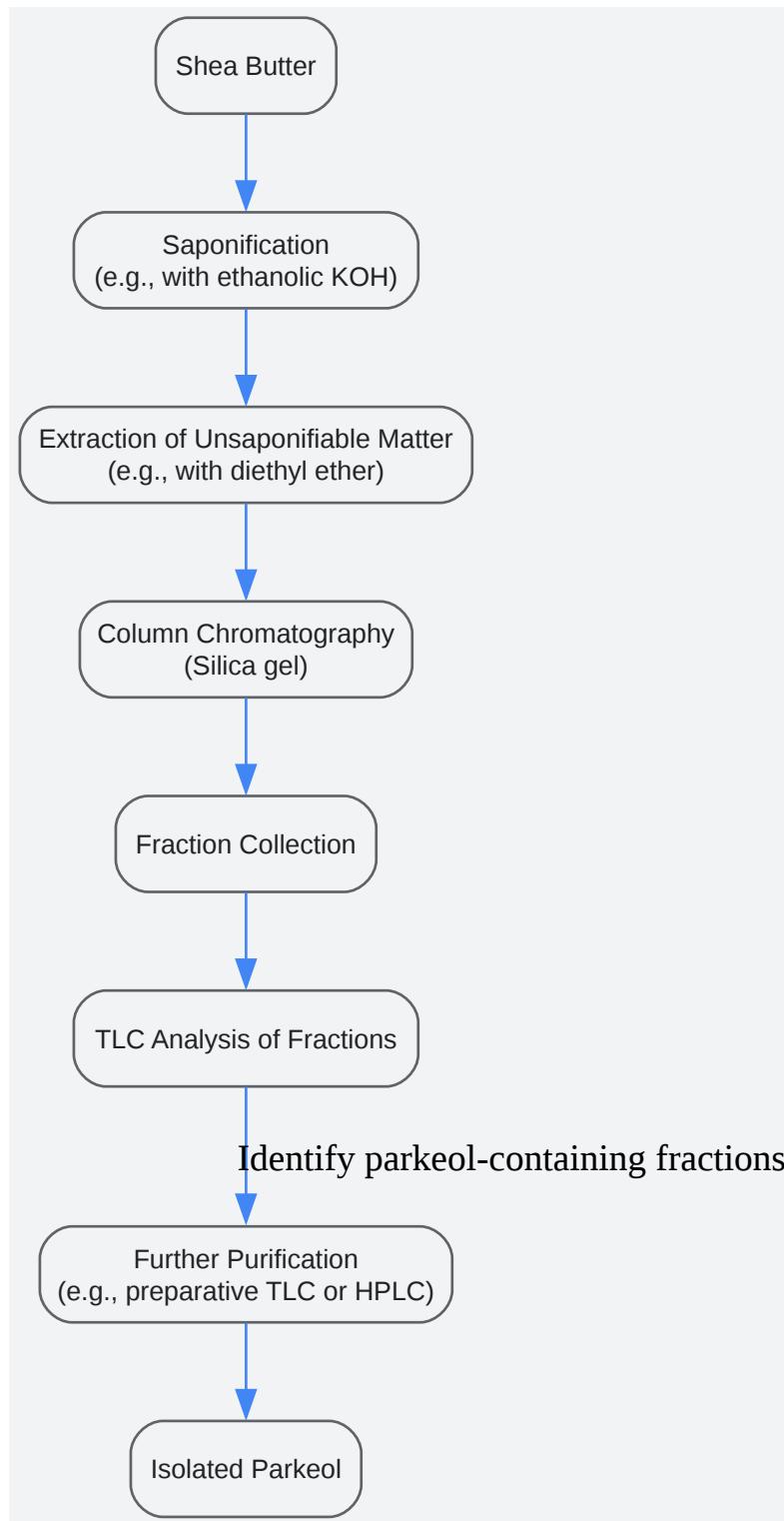
Parkeol, a tetracyclic triterpenoid alcohol, is a significant natural product found predominantly in the unsaponifiable fraction of shea butter (*Vitellaria paradoxa*). As a diastereomer of lanosterol, it plays a crucial role in the biosynthesis of sterols in certain organisms. This technical guide provides an in-depth analysis of the structure and stereochemistry of **parkeol**, supported by available spectroscopic data. It further details experimental methodologies for its isolation and enzymatic synthesis and explores its biosynthetic pathway. While direct evidence of **parkeol**'s involvement in specific signaling pathways remains limited, this document discusses potential biological activities based on its structural characteristics and the known roles of similar triterpenoids.

Chemical Structure and Stereochemistry

Parkeol is a tetracyclic triterpenoid with a lanostane skeleton. Its chemical formula is C₃₀H₅₀O, and it has a molecular weight of 426.72 g/mol. The structure is characterized by a 3 β -hydroxyl group and double bonds at the C-9(11) and C-24 positions.

The systematic IUPAC name for **parkeol** is (3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol. This nomenclature defines the absolute stereochemistry at all chiral centers within the molecule.

Below is a two-dimensional representation of the **parkeol** structure, generated using the DOT language, illustrating the connectivity of atoms and the key functional groups.



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